An In-Depth Technical Guide to 4-Chloro-2,6-Difluoroaniline (CAS No. 69411-06-9)
An In-Depth Technical Guide to 4-Chloro-2,6-Difluoroaniline (CAS No. 69411-06-9)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Synthon
4-Chloro-2,6-difluoroaniline is a halogenated aromatic amine that has emerged as a pivotal building block in modern synthetic chemistry. Its strategic importance, particularly in the fields of medicinal chemistry and materials science, is derived from the unique combination of substituents on the aniline scaffold. The presence of two ortho-fluorine atoms and a para-chlorine atom imparts distinct electronic properties, metabolic stability, and binding capabilities to molecules derived from it.
The electron-withdrawing nature of the fluorine atoms modulates the pKa of the aniline nitrogen, influencing its reactivity and interaction in biological systems. This structural motif is frequently incorporated into the design of small-molecule kinase inhibitors, where the 2,6-difluoro substitution pattern can facilitate crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common strategy for enhancing binding affinity and selectivity.[1][2] This guide provides an in-depth examination of the compound's properties, synthesis, applications, and analytical validation, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectral properties is foundational to its application in synthesis. 4-Chloro-2,6-difluoroaniline is typically a colorless to pale yellow crystalline solid under standard conditions.[3]
| Property | Value | Source |
| CAS Number | 69411-06-9 | [4][5] |
| Molecular Formula | C₆H₄ClF₂N | [4][5][6][7] |
| Molecular Weight | 163.55 g/mol | [4][6] |
| Appearance | Colorless to pale yellow crystal | [3] |
| Melting Point | 47-50 °C | [3][6] |
| Boiling Point | 180.9 ± 35.0 °C at 760 mmHg | [3][8] |
| Density | 1.5 ± 0.1 g/cm³ | [8] |
| Solubility | Slightly soluble in water; Soluble in chloroform, ethanol, DMSO | [3] |
Spectroscopic Data (Representative)
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the amine protons. The aromatic region typically shows a triplet pattern due to coupling with the two equivalent fluorine atoms. The amine protons appear as a broad singlet. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the four unique carbon atoms in the aromatic ring. The carbon atoms bonded to fluorine will show characteristic large C-F coupling constants. |
| Mass Spec (MS) | The mass spectrum will show a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). |
Synthesis and Mechanistic Considerations
The preparation of 4-Chloro-2,6-difluoroaniline can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. A prevalent and efficient laboratory-scale method is the direct electrophilic chlorination of 2,6-difluoroaniline.
Primary Synthetic Pathway: Electrophilic Chlorination
This approach leverages the high electron density of the aniline ring, which activates it towards electrophilic aromatic substitution. The ortho positions are sterically hindered by the fluorine atoms and electronically deactivated, while the para position is sterically accessible and activated by the amine group, leading to regioselective chlorination.
Causality in Experimental Design:
-
Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is often preferred over chlorine gas for laboratory synthesis due to its ease of handling (liquid vs. gas) and its ability to generate the electrophilic chlorine species in situ.
-
Solvent and Conditions: Acetic acid serves as a polar protic solvent that can facilitate the reaction. Heating under reflux provides the necessary activation energy for the substitution to proceed at a reasonable rate.[6]
Detailed Laboratory Protocol: Synthesis via Chlorination
This protocol describes a self-validating system where the identity and purity of the product are confirmed analytically.
-
Reaction Setup: To a solution of 2,6-difluoroaniline (1.0 eq) in glacial acetic acid, add sulfuryl chloride (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the solution under reduced pressure. The residue is then carefully neutralized with an aqueous solution of sodium hydroxide until slightly alkaline.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure 4-Chloro-2,6-difluoroaniline.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC analysis.
Core Applications in Drug Discovery and Materials Science
The unique substitution pattern of 4-Chloro-2,6-difluoroaniline makes it a high-value intermediate in several advanced applications.
Kinase Inhibitor Synthesis
This is arguably the most significant application for drug development professionals. The 2,6-difluorophenylamine moiety is a privileged scaffold for ATP-competitive kinase inhibitors.[1] The fluorine atoms can act as hydrogen bond acceptors, interacting with the backbone NH of the kinase hinge region, while the aniline nitrogen acts as a hydrogen bond donor. This "three-point" binding motif significantly enhances affinity.
-
Example Application: It has been used in the synthesis of a series of 2,6,9-trisubstituted purine inhibitors targeting p38α kinase, a key enzyme in inflammatory signaling pathways.[6] The chloro-substituent provides an additional vector for modification or can influence the electronic properties and metabolic stability of the final compound.[9]
Agrochemicals
In the agrochemical industry, halogenated anilines are common precursors for herbicides and fungicides.[10][11] The specific electronic and lipophilic properties imparted by the Cl and F atoms can tune the biological activity and environmental persistence of the active ingredient. For instance, it is a building block for N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a herbicidal compound.[6]
Fluorogenic Reagents
The aniline functional group can be readily derivatized to create fluorescent probes. 4-Chloro-2,6-difluoroaniline has been used to synthesize fluorogenic derivatizing reagents for the sensitive determination of compounds like aminothiols by HPLC.[6]
Quality Control and Analytical Workflow
Ensuring the purity and identity of 4-Chloro-2,6-difluoroaniline is critical for its use in regulated environments like pharmaceutical development. A robust QC workflow is essential.
Protocol: Purity Determination by HPLC
-
System Preparation: Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 3.0) and acetonitrile in a 70:30 (v/v) ratio.[12]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm[12]
-
-
Analysis: Run the sample and calculate the area percent of the main peak relative to all other peaks to determine purity. The retention time should be compared against a certified reference standard for identity confirmation.
Safety and Handling
4-Chloro-2,6-difluoroaniline is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[4][6][13] It causes serious eye and skin irritation and may cause respiratory irritation.[4][6][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid or its solutions should be performed inside a certified chemical fume hood.[3][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, under an inert atmosphere.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-2,6-difluoroaniline is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its carefully arranged halogen substituents provide a unique handle for medicinal chemists to design potent and selective therapeutics, particularly in the competitive field of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and analytical profile—as detailed in this guide—is paramount for researchers aiming to harness its full potential in creating next-generation molecules.
References
-
Chemsrc. 4-Chloro-2,6-difluoroaniline | CAS#:69411-06-9. [Link]
-
ChemBK. 2,6-difluoro-4-chloro aniline. [Link]
-
PubChem. 4-Chloro-2,6-Difluoroaniline | C6H4ClF2N | CID 1512518. [Link]
-
Alachem Co., Ltd. 69411-06-9 | 4-chloro-2,6-difluoroaniline. [Link]
-
Oakwood Chemical. 4-Chloro-2,6-difluoroaniline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. [Link]
-
PrepChem.com. Synthesis of 4-chloro-2-fluoroaniline. [Link]
-
Autech Industry Co.,Limited. Exploring 4-Chloro-2-Fluoroaniline: Properties, Applications, and Manufacturing. [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. [Link]
-
ProQuest. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. [Link]
-
ACS Publications. Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
PubMed. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. [Link]
-
ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]
-
MDPI. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]
-
EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. [Link]
-
NIH. Difluoroalkylation of Anilines via Photoinduced Methods - PMC. [Link]
-
PubMed Central. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]
-
ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chembk.com [chembk.com]
- 4. 4-Chloro-2,6-Difluoroaniline | C6H4ClF2N | CID 1512518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 69411-06-9 | 4-CHLORO-2,6-DIFLUOROANILINE [fluoromart.com]
- 7. 69411-06-9 | 4-chloro-2,6-difluoroaniline - Alachem Co., Ltd. [alachem.co.jp]
- 8. 4-Chloro-2,6-difluoroaniline | CAS#:69411-06-9 | Chemsrc [chemsrc.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
